Cas no 15579-63-2 (2-Methylpyrimidine-4,5-diamine)
2-Methylpyrimidine-4,5-diamine Chemical and Physical Properties
Names and Identifiers
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- 2-Methylpyrimidine-4,5-diamine
- 4,5-Pyrimidinediamine,2-methyl-
- DTXSID30342243
- AB70427
- 2-Methyl-4,5-pyrimidinediamine
- SCHEMBL788493
- 15579-63-2
- AKOS006341748
- NUCHSOWNRSBTJL-UHFFFAOYSA-N
- 4,5-Pyrimidinediamine, 2-methyl- (9CI)
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- Inchi: 1S/C5H8N4/c1-3-8-2-4(6)5(7)9-3/h2H,6H2,1H3,(H2,7,8,9)
- InChI Key: NUCHSOWNRSBTJL-UHFFFAOYSA-N
- SMILES: N1C(C)=NC=C(C=1N)N
Computed Properties
- Exact Mass: 124.07504
- Monoisotopic Mass: 124.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- PSA: 77.82
2-Methylpyrimidine-4,5-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM374673-1g |
2-Methylpyrimidine-4,5-diamine |
15579-63-2 | 95%+ | 1g |
$1001 | 2023-02-02 |
2-Methylpyrimidine-4,5-diamine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-Methylpyrimidine-4,5-diamine
Recent Advances in the Study of 2-Methylpyrimidine-4,5-diamine (CAS: 15579-63-2) in Chemical Biology and Pharmaceutical Research
2-Methylpyrimidine-4,5-diamine (CAS: 15579-63-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its pyrimidine core with methyl and amino substituents, serves as a versatile building block for the synthesis of various biologically active molecules. Recent studies have explored its role in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds, highlighting its importance in contemporary pharmaceutical research.
One of the key areas of interest is the use of 2-Methylpyrimidine-4,5-diamine as a precursor in the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have reported the successful incorporation of this compound into novel kinase inhibitors, demonstrating its ability to enhance binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed the optimization of 2-Methylpyrimidine-4,5-diamine derivatives to target specific oncogenic kinases, resulting in compounds with improved potency and reduced off-target effects.
In addition to its applications in kinase inhibition, 2-Methylpyrimidine-4,5-diamine has shown promise in the development of antimicrobial agents. The rise of antibiotic-resistant pathogens has necessitated the discovery of new chemical entities with novel mechanisms of action. Recent research has identified derivatives of this compound as potential candidates for combating resistant bacterial strains. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that certain 2-Methylpyrimidine-4,5-diamine analogs exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring their potential as next-generation antibiotics.
The synthetic versatility of 2-Methylpyrimidine-4,5-diamine also extends to its use in the design of fluorescent probes and imaging agents. Its ability to form stable complexes with metal ions and its inherent fluorescence properties make it an attractive scaffold for developing tools for biological imaging. A recent publication in Chemical Communications highlighted the use of this compound in the creation of a new class of fluorescent probes for detecting reactive oxygen species (ROS) in live cells, offering insights into oxidative stress-related diseases.
Despite these advancements, challenges remain in the optimization of 2-Methylpyrimidine-4,5-diamine-based compounds for clinical use. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic evaluations. Ongoing research aims to refine the chemical modifications of this scaffold to enhance its therapeutic potential while minimizing adverse effects.
In conclusion, 2-Methylpyrimidine-4,5-diamine (CAS: 15579-63-2) continues to be a focal point in chemical biology and pharmaceutical research due to its diverse applications and synthetic adaptability. Recent studies have demonstrated its utility in kinase inhibition, antimicrobial therapy, and biological imaging, paving the way for future innovations. As researchers delve deeper into its properties and potential, this compound is poised to play a pivotal role in the development of next-generation therapeutics and diagnostic tools.
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